molecular formula C21H15BrCl2N4O B12046582 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311765-36-3

2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12046582
CAS No.: 311765-36-3
M. Wt: 490.2 g/mol
InChI Key: GGPRBESJAGNKMY-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 5-bromopyridine-2-amine in the presence of a suitable catalyst. This is followed by cyclization and nitrile formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with different properties.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine

Medicinal chemistry research explores the compound’s potential as a therapeutic agent. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(5-chloropyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The presence of the bromopyridinyl group in 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile distinguishes it from similar compounds. This unique structural feature may confer specific biological activities or chemical reactivity that are not observed in other quinoline derivatives.

Biological Activity

2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure incorporates various functional groups that potentially contribute to its biological activities, particularly in anticancer applications. This article explores the biological activities associated with this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H19BrCl2N4OC_{23}H_{19}BrCl_2N_4O with a molecular weight of approximately 518.2 g/mol. The structure features an amino group, a carbonitrile group, and halogenated aromatic substituents which are known to enhance biological activity through various mechanisms.

Anticancer Potential

Research indicates that quinoline derivatives exhibit a wide range of biological activities, including anticancer properties. The specific compound has shown promise as an anticancer agent due to its ability to interact with enzymes and receptors involved in cell proliferation and apoptosis.

Mechanism of Action:

  • Enzyme Interaction: It is hypothesized that the compound interacts with specific enzymes that regulate cell growth and death.
  • Cytotoxic Activity: Electron-withdrawing groups like chlorine may enhance the cytotoxic effects of similar compounds by increasing their reactivity towards biological targets.

Case Studies and Research Findings

Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Concentration (µM)Cell Viability (%)Apoptosis Markers
1075Low
2550Moderate
5020High

Study 2: Interaction with Biological Targets
Another investigation focused on the interaction of this compound with topoisomerase IIβ, an enzyme critical for DNA replication. Docking studies revealed strong binding affinity between the compound and the enzyme's active site, suggesting a potential mechanism for its anticancer activity.

Comparative Analysis

To further understand the significance of this compound's structure in relation to its biological activity, it is useful to compare it with other known quinoline derivatives.

Table 2: Comparison with Other Quinoline Derivatives

Compound NameStructural FeaturesBiological Activity
ChloroquineQuinoline coreAntimalarial
QuinidineQuinoline coreAntiarrhythmic
The studied compoundUnique substituents on quinoline coreAnticancer

Properties

CAS No.

311765-36-3

Molecular Formula

C21H15BrCl2N4O

Molecular Weight

490.2 g/mol

IUPAC Name

2-amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H15BrCl2N4O/c22-11-4-7-18(27-10-11)28-16-2-1-3-17(29)20(16)19(14(9-25)21(28)26)13-6-5-12(23)8-15(13)24/h4-8,10,19H,1-3,26H2

InChI Key

GGPRBESJAGNKMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1

Origin of Product

United States

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